
4-(Butano-1-sulfonil)-butilamina
Descripción general
Descripción
“4-(Butane-1-sulfonyl)-butylamine” is a chemical compound that contains a butane-1-sulfonyl group attached to a butylamine . It is also known as Butyl sulfone, Dibutyl sulfone, Dibutyl sulphone, 1,1’-Sulphonylbisbutane, Di-n-butyl sulfone, n-Butyl sulfone, and 1-(Butylsulfonyl)butane . It contains a total of 40 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfone .
Synthesis Analysis
The synthesis of “4-(Butane-1-sulfonyl)-butylamine” or similar compounds often involves diazo transfer reactions . A ‘sulfonyl-azide-free’ (SAFE) protocol has been developed for producing diazo compounds from their active-methylene precursors via the Regitz diazo transfer reaction . This process is generally clean and high-yielding .Molecular Structure Analysis
The molecular structure of “4-(Butane-1-sulfonyl)-butylamine” is complex, with a total of 40 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving “4-(Butane-1-sulfonyl)-butylamine” or similar compounds often involve diazo transfer reactions . These reactions are notoriously associated with the use of potentially explosive sulfonyl azides .Aplicaciones Científicas De Investigación
Química Orgánica Sintética
4-(Butano-1-sulfonil)-butilamina: juega un papel fundamental en la química orgánica sintética, particularmente en las reacciones de transferencia de diazo SAFE (Sulfonyl-Azide-Free) . Este método es crucial para producir compuestos diazo, que son intermedios reactivos versátiles. Pueden transformarse en carbenos o intermedios carbenoides metálicos, lo que lleva a una amplia gama de transformaciones generadoras de andamios. La utilidad de este compuesto en las reacciones de transferencia de diazo mejora la seguridad y la escalabilidad de la síntesis de moléculas orgánicas complejas.
Aplicaciones Farmacéuticas
En la investigación farmacéutica, This compound se utiliza para la síntesis de diversas moléculas bioactivas. Por ejemplo, participa en la creación de compuestos con posibles propiedades antiinflamatorias y analgésicas . Se sabe que el grupo sulfonilo dentro de su estructura aumenta la afinidad por ciertas enzimas, lo que mejora la eficacia medicinal de los fármacos sintetizados.
Química Industrial
Las aplicaciones industriales de This compound incluyen su uso como bloque de construcción para la producción de oligómeros y polímeros fluorados . Estos materiales son esenciales para crear recubrimientos de baja energía superficial, que tienen aplicaciones que van desde utensilios de cocina antiadherentes hasta superficies repelentes al agua.
Ciencia de Materiales
En la ciencia de los materiales, This compound contribuye al desarrollo de materiales avanzados. Sus derivados se utilizan para crear compuestos como 4,4,4-Trifluoro-1-(4-fluorofenil)butano-1,3-diona, que tienen propiedades únicas adecuadas para diversas aplicaciones, incluyendo electrónica y recubrimientos .
Ciencia Ambiental
El campo de la ciencia ambiental se beneficia de This compound a través de su papel en procesos químicos más seguros. La reacción de transferencia de diazo SAFE, que utiliza este compuesto, minimiza el riesgo de subproductos explosivos, reduciendo así los peligros ambientales asociados con la síntesis química .
Bioquímica
En bioquímica, This compound es un reactivo clave en la síntesis de compuestos que se pueden utilizar como herramientas bioquímicas. Estos compuestos son valiosos para sondear sistemas biológicos y comprender la base molecular de las enfermedades .
Direcciones Futuras
The future directions in the research and development of “4-(Butane-1-sulfonyl)-butylamine” could involve the development of new derivatives with improved properties. The continued search for safer alternatives to tosyl azide, the most commonly used diazo transfer reagent, could also be a significant area of future research .
Mecanismo De Acción
Target of Action
Sulfone derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities . Therefore, it’s plausible that 4-(Butane-1-sulfonyl)-butylamine may interact with a range of biological targets.
Mode of Action
Sulfone derivatives have been reported to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with sulfone derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the interactions with the compound.
Result of Action
Based on the reported biological activities of sulfone derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular levels . These effects would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Butane-1-sulfonyl)-butylamine. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
4-butylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-7-12(10,11)8-5-4-6-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXVIVDXUMGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


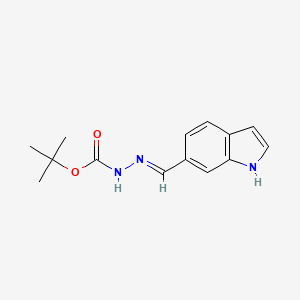



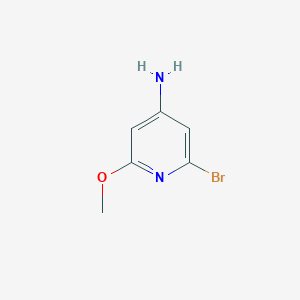
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)
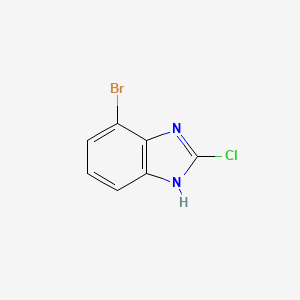



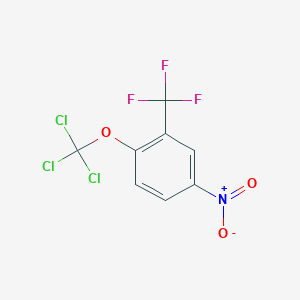
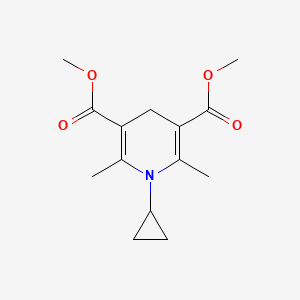
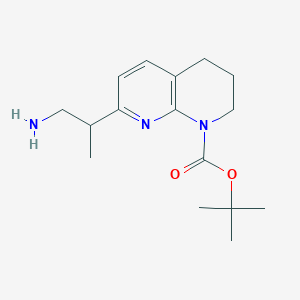
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
